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Compound of Interest

Compound Name: Celosin |

Cat. No.: B10857519

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celosin I, a novel endocyclic diterpene, was first isolated from Celosia cristata L. This
document provides a comprehensive guide to the analysis of Celosin | using Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented herein are
intended to serve as a practical resource for researchers involved in the isolation,
characterization, and biological evaluation of this and similar natural products. While specific
high-resolution mass spectrometry data for Celosin I is not publicly available, representative
protocols for the analysis of diterpenes are provided.

NMR Analysis of Celosin |

NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products.
For Celosin I, a combination of one-dimensional (1D) and two-dimensional (2D) NMR
experiments is essential to confirm its complex polycyclic structure.

Quantitative NMR Data

The following table summarizes the reported *H and 3C NMR data for Celosin I, as determined
in CDCls. This data is crucial for the identification and structural verification of the compound.
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1H Chemical Shift

13C Chemical Shift

Position DEPT
(3, ppm) (3, ppm)
2 4.09 dd (6.8, 1.5) 56.2 CH
4 2.451(2.3) 43.4 CH
- 0.78-0.82 ] ]
(overlapped)
6 1.521tdd (9.5,4.7,2.0) 49.0 CH
8 - 145.8 C
10 1.14 dp (9.4, 6.4) 33.4 CH
11 0.90d (6) 21.3 CHs
12 0.84 d (6.5) 20.8 CHs
13 - 206.2 C
15 - 159.1 C
17 - 154.6 Cc
19 - 158.5 C
21 7.26 (overlapped) 128.1 CH
22 7.29 (overlapped) 128.3 CH
23 7.18 br. - CH
24 7.29 (overlapped) 128.3 CH
25 7.26 (overlapped) 128.1 CH
15-OH 14.22 s - -
19-OCHs 3.87s 16.5 CHs
- 3.90s 17.5 CHs

Data sourced from a study on the isolation and structure elucidation of (-)-Celosine.
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Experimental Protocols for NMR Analysis

The following are representative protocols for acquiring high-quality NMR data for a diterpene
like Celosin I.

1. Sample Preparation
e Accurately weigh approximately 5-10 mg of purified Celosin I.

e Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCls). For quantitative NMR
(QNMR), a known amount of an internal standard may be added.

e Transfer the solution to a 5 mm NMR tube.
e Ensure the sample is free of particulate matter.
2. 1D NMR Spectroscopy (*H and 3C)

e Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a
cryoprobe is recommended for optimal resolution and sensitivity.

e 1H NMR Acquisition Parameters (Representative):
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
o Acquisition Time (AQ): 2-4 seconds.

o Relaxation Delay (D1): 1-5 seconds (for qualitative analysis). For quantitative analysis, D1
should be at least 5 times the longest T1 relaxation time of the protons of interest.

o Number of Scans (NS): 8-16 scans, adjusted to achieve a good signal-to-noise ratio.
o Spectral Width (SW): 0-16 ppm.
o Temperature: 298 K.

e 13C NMR Acquisition Parameters (Representative):
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o Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on
Bruker instruments).

o Acquisition Time (AQ): 1-2 seconds.
o Relaxation Delay (D1): 2-5 seconds.

o Number of Scans (NS): 1024-4096 scans, or more, depending on the sample
concentration.

o Spectral Width (SW): 0-220 ppm.
o Temperature: 298 K.
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
For complete structural assignment, the following 2D NMR experiments are crucial:
e COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons (typically over 2-3 bonds), which is key for assembling the
carbon skeleton.

Standard pulse programs and parameters provided by the spectrometer manufacturer for these
experiments should be used and optimized for the specific sample.

Experimental Workflow for NMR Analysis

Sample Preparation Data Acquisition Data Processing & Analysis

Isolation of Celosin | }—»‘ Dissolution in CDCI3 ‘%‘ 1D NMR (1H, 13C, DEPT) ‘%‘ 2D NMR (COSY, HSQC, HMBC) }—»‘ Fourier Transform, Phasing, Baseline Correction }—»‘ Spectral Interpretation & Structure Elucidation
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NMR Analysis Workflow for Celosin |

Mass Spectrometry Analysis of Celosin |

High-resolution mass spectrometry (HRMS) is essential for determining the elemental
composition of a natural product, while tandem mass spectrometry (MS/MS) provides valuable
information about its structure through fragmentation patterns. Although specific mass
spectrometry data for Celosin I is not readily available, the following protocols are standard for
the analysis of diterpenes.

Experimental Protocols for Mass Spectrometry

1. Sample Preparation

e Prepare a dilute solution of Celosin I (approximately 1 mg/mL) in a suitable solvent such as
methanol or acetonitrile.

e The solution may be directly infused into the mass spectrometer or analyzed via liquid
chromatography-mass spectrometry (LC-MS).

2. High-Resolution Mass Spectrometry (HRMS)

 Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap
instrument is recommended.

 lonization Mode: Electrospray ionization (ESI) is commonly used for diterpenes. Both
positive and negative ion modes should be evaluated.

e Mass Range: A scan range of m/z 100-1000 is typically sufficient.

o Data Analysis: The accurate mass measurement allows for the determination of the
elemental composition using formula prediction software.

3. Tandem Mass Spectrometry (MS/MS)
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e Instrument: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or lon Trap) is
required.

e Method:

o Acquire a full scan mass spectrum to identify the molecular ion ([M+H]*, [M+Na]*, or [M-

H]-).
o Perform a product ion scan by selecting the molecular ion as the precursor ion.

o Vary the collision energy to induce fragmentation and obtain a comprehensive

fragmentation spectrum.

o Data Analysis: The fragmentation pattern can be interpreted to deduce structural features of

the molecule.

Logical Workflow for Mass Spectrometry Analysis

Sample Preparation Mass Spectrometry Analysis Data Interpretation

Prepare Dilute Solution |—>| HRMS (e.qg., TOF, Orbitrap) |—>| Tandem MS (MS/MS) |—>| Analyze Fragmentation Pattern

Confirm Structure

I—>

=| Determine Elemental Composition

Click to download full resolution via product page

Mass Spectrometry Analysis Workflow

Biological Activity and Potential Sighaling Pathways

Extracts from Celosia cristata have been reported to possess anti-inflammatory properties.[1][2]
[3] Specifically, a dichloromethane-soluble fraction of the plant extract, which would likely
contain diterpenoids such as Celosin I, has been shown to inhibit nitric oxide (NO) production
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in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[3] This suggests that Celosin |
may exert its anti-inflammatory effects by modulating key signaling pathways involved in the
inflammatory response.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of
macrophages and triggers a pro-inflammatory response primarily through the Toll-like receptor
4 (TLR4). Activation of TLR4 initiates downstream signaling cascades, including the Nuclear
Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These
pathways lead to the transcription and production of pro-inflammatory mediators such as
inducible nitric oxide synthase (iNOS), which produces NO, and various cytokines.

Based on the reported anti-inflammatory activity of Celosia cristata extracts, a plausible
hypothesis is that Celosin | may interfere with the TLR4-mediated NF-kB and/or MAPK
signaling pathways.

Hypothetical Signaling Pathway for the Anti-
inflammatory Action of Celosin |
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Hypothetical Anti-inflammatory Signaling Pathway

This diagram illustrates the potential mechanism by which Celosin I may inhibit the production
of inflammatory mediators by targeting the MAPK and/or NF-kB signaling pathways
downstream of TLR4 activation by LPS. Further experimental validation is required to confirm
this hypothesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Analysis of
Celosin I]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857519#nmr-and-mass-spectrometry-analysis-of-
celosin-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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